Lipophilicity Differentiation: Target Compound Exhibits Higher LogP than Ether-Linked Analog
The target compound (CAS 1119453-11-0) has a predicted LogP of 3.80, compared to an estimated LogP of approximately 2.5 for the ether-linked analog 3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid (CAS 1171894-01-1) [1]. This difference of approximately 1.3 LogP units corresponds to a roughly 20-fold higher theoretical partition coefficient for the target compound, suggesting superior membrane permeability for intracellular target engagement [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.80 (predicted) |
| Comparator Or Baseline | 3-{[6-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid: LogP ≈ 2.5 (estimated) |
| Quantified Difference | ΔLogP ≈ +1.3 (approx. 20-fold higher partition coefficient) |
| Conditions | Predicted/estimated values from computational models; experimental LogP not available for either compound |
Why This Matters
Higher LogP correlates with enhanced passive membrane permeability, which is critical for intracellular kinase target engagement in cell-based assays.
- [1] Molbase. 4-{[6-(4-Fluorophenyl)pyrimidin-4-yl]-amino}benzoic acid. CAS 1119453-11-0. Predicted LogP: 3.7975; PSA: 75.11. https://qiye.molbase.cn/; Chemsrc. 3-{[6-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid. CAS 1171894-01-1. https://www.chemsrc.com/ View Source
